8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
Description
8-((2,6-Dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (CAS: 859109-08-3) is a synthetic coumarin derivative belonging to the [1,3]dioxolo[4,5-g]chromen-6-one family. Its molecular formula is C₁₇H₁₉NO₅, with a molecular weight of 317.3365 g/mol . The compound features a coumarin core fused with a [1,3]dioxolo ring system, substituted at the 8-position with a (2,6-dimethylmorpholino)methyl group.
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-6-18(7-11(2)22-10)8-12-3-17(19)23-14-5-16-15(4-13(12)14)20-9-21-16/h3-5,10-11H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCWHPXKIQVACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps
Synthesis of Chromen Backbone: The chromen backbone can be synthesized through the reaction of omopropanoic acid with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one.
Formation of Dioxolo Ring: The dioxolo ring is introduced through aldol condensation with aromatic aldehydes, resulting in the formation of the desired dioxolochromen structure.
Introduction of Morpholino Group:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
Recent studies have highlighted the biological activities of chromen derivatives, including the compound . Notable applications include:
- Phosphodiesterase Inhibition : Compounds related to chromen-6-one have been evaluated for their ability to inhibit phosphodiesterase enzymes, particularly phosphodiesterase II. Such inhibition can play a crucial role in treating neurodegenerative diseases by enhancing cognitive function through increased cyclic nucleotide levels .
- Antioxidant Properties : The presence of dioxole and chromene moieties is linked to significant antioxidant activities. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is vital for protecting cells from oxidative stress .
- Anti-inflammatory Effects : Similar derivatives have shown potential in modulating inflammatory pathways. The incorporation of specific substituents like the dimethylmorpholino group may enhance anti-inflammatory effects by influencing cytokine release and signaling pathways such as NF-kB and MAPK .
Synthesis and Characterization
The synthesis of 8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions that yield high-purity compounds suitable for biological evaluation. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HRMS (High-Resolution Mass Spectrometry) are commonly employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Several studies have investigated the applications of chromen derivatives:
- Cognitive Enhancement : A study focusing on alkoxylated 6H-benzo[c]chromen-6-one derivatives reported promising results in enhancing cognitive functions through phosphodiesterase inhibition. The derivative with optimal inhibitory potential demonstrated significant effects at low concentrations (IC50 values around 3.67 μM) .
- Anticancer Activity : Research on various chromene derivatives has shown dose-dependent inhibition of cancer cell proliferation. For instance, studies indicated that structural modifications significantly influence the effectiveness of these compounds against specific cancer types by promoting apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves multiple molecular targets and pathways:
Cytotoxic Activity: The compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway.
Antioxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
The [1,3]dioxolo[4,5-g]chromen-6-one scaffold is a versatile platform for drug discovery. Below is a comparative analysis of key derivatives, highlighting structural variations and their associated biological activities:
Table 1: Structural and Functional Comparison of [1,3]Dioxolo[4,5-g]chromen-6-one Derivatives
Key Insights from Structural Variations
Substituent Effects on Bioactivity Morpholino Group: The 2,6-dimethylmorpholino substituent in the target compound introduces a tertiary amine and ether oxygen, which may enhance solubility and metabolic stability compared to hydrophobic groups like propyl or benzylidene . Benzylidene Group: Compound 4a demonstrated potent cytotoxicity (IC₅₀ values in the low micromolar range), attributed to the conjugated aromatic system, which may intercalate DNA or disrupt microtubule dynamics . Propyl Group: FCS303’s MAO-B inhibitory activity highlights the importance of moderate hydrophobicity for enzyme binding. The propyl chain likely occupies a hydrophobic pocket in MAO-B, while the coumarin core interacts with flavin adenine dinucleotide (FAD) cofactors .
Molecular Weight and Pharmacokinetics The target compound’s higher molecular weight (317 g/mol) compared to FCS303 (248 g/mol) may influence its absorption and distribution. However, the morpholino group’s polarity could counterbalance this, improving aqueous solubility.
Safety and Reactivity Derivatives like 8-(chloromethyl)-6H-... serve as intermediates for further functionalization but may pose reactivity risks . In contrast, the morpholino-substituted compound’s stability could reduce off-target interactions.
Hypotheses for Future Research
- The target compound’s morpholino group may confer MAO-B inhibitory activity akin to FCS303 but with enhanced pharmacokinetics due to improved solubility.
Biological Activity
8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone with a morpholino group that enhances its solubility and biological activity. The specific structural formula is:
This structure is crucial for its interaction with biological targets.
Research indicates that the compound exhibits multiple mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a critical role in various cellular functions including growth and metabolism .
- Antioxidant Activity : The dioxole moiety contributes to its antioxidant properties, potentially reducing oxidative stress in cells .
- Cytotoxic Effects : Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways .
Anticancer Properties
The compound has been evaluated for its anticancer effects in various studies:
- Case Study 1 : In vitro studies on HepG2 liver cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 25 µM, indicating potent cytotoxicity .
- Case Study 2 : A study involving the TA3 mouse carcinoma cell line demonstrated that the compound inhibited cellular respiration and induced apoptosis through mitochondrial pathways .
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays:
| Compound Concentration (µM) | % Inhibition |
|---|---|
| 10 | 45 |
| 20 | 65 |
| 50 | 85 |
These results suggest that higher concentrations lead to increased inhibition of free radicals, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .
Pharmacokinetics
Pharmacokinetic studies indicate favorable absorption and distribution characteristics. The compound demonstrates:
- High Bioavailability : Due to its morpholino group, it shows enhanced solubility.
- Metabolism : Preliminary data suggest hepatic metabolism, with major metabolites identified through LC-MS analysis.
Toxicology
Toxicological assessments reveal that at therapeutic doses, the compound exhibits low toxicity profiles. Acute toxicity studies in animal models indicate no adverse effects at doses up to 100 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
